molecular formula C8H9NO4S B561770 4-Acetamidobenzenesulfonic Acid-d4 (Major) CAS No. 1388717-85-8

4-Acetamidobenzenesulfonic Acid-d4 (Major)

Cat. No.: B561770
CAS No.: 1388717-85-8
M. Wt: 219.247
InChI Key: ZQPVMSLLKQTRMG-QFFDRWTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetamidobenzenesulfonic Acid-d4 (Major) is a deuterated form of 4-acetamidobenzenesulfonic acid. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it particularly useful in various scientific research applications. The molecular formula of 4-Acetamidobenzenesulfonic Acid-d4 is C8H5D4NO4S, and it has a molecular weight of 219.25 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamidobenzenesulfonic Acid-d4 typically involves the introduction of deuterium atoms into the parent compound, 4-acetamidobenzenesulfonic acid. This can be achieved through various methods, including:

    Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.

    Direct Synthesis: This method involves the use of deuterated starting materials to synthesize the compound directly.

Industrial Production Methods

Industrial production of 4-Acetamidobenzenesulfonic Acid-d4 may involve large-scale deuterium exchange reactions or the use of deuterated precursors. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Acetamidobenzenesulfonic Acid-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-Acetamidobenzenesulfonic Acid-d4 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Utilized in metabolic studies to trace biochemical pathways and understand metabolic processes.

    Medicine: Employed in drug development and pharmacokinetic studies to investigate the behavior of drugs in the body.

    Industry: Used in the synthesis of deuterated compounds for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamidobenzenesulfonic Acid: The non-deuterated form of the compound.

    N-Acetylsulfanilic Acid-d4: Another deuterated sulfonic acid derivative.

    Acetanilide-p-sulfonic Acid-d4: A similar compound with deuterium labeling.

Uniqueness

4-Acetamidobenzenesulfonic Acid-d4 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium allows for precise tracking and analysis in various studies, making it a valuable tool in fields such as chemistry, biology, and medicine .

Properties

IUPAC Name

4-acetamido-2,3,5,6-tetradeuteriobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-6(10)9-7-2-4-8(5-3-7)14(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPVMSLLKQTRMG-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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